molecular formula C9H9ClO2 B14285585 3-(Chloromethyl)-3-phenyl-1,2-dioxetane CAS No. 136749-73-0

3-(Chloromethyl)-3-phenyl-1,2-dioxetane

Cat. No.: B14285585
CAS No.: 136749-73-0
M. Wt: 184.62 g/mol
InChI Key: IKHANRAIRKLWMQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-phenyl-1,2-dioxetane is an organic compound that belongs to the class of dioxetanes Dioxetanes are four-membered cyclic peroxides that are known for their ability to undergo chemiluminescent reactions This particular compound is characterized by a chloromethyl group and a phenyl group attached to the dioxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-phenyl-1,2-dioxetane typically involves the reaction of phenylacetaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 3-(chloromethyl)benzaldehyde. This intermediate is then subjected to a peroxidation reaction using hydrogen peroxide in the presence of a catalyst like sodium hydroxide to yield the desired dioxetane compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-phenyl-1,2-dioxetane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid or benzophenone, while nucleophilic substitution can produce various substituted dioxetanes.

Scientific Research Applications

3-(Chloromethyl)-3-phenyl-1,2-dioxetane has several scientific research applications:

    Chemistry: It is used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of analytes.

    Biology: The compound is employed in bioluminescence assays to study biological processes and enzyme activities.

    Industry: The compound is used in the development of light-emitting materials and devices, such as glow sticks and safety markers.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-3-methyl-1,2-dioxetane
  • 3-(Chloromethyl)-3-ethyl-1,2-dioxetane
  • 3-(Chloromethyl)-3-propyl-1,2-dioxetane

Uniqueness

3-(Chloromethyl)-3-phenyl-1,2-dioxetane is unique due to the presence of the phenyl group, which enhances its stability and chemiluminescent properties compared to other dioxetanes. The phenyl group also allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

136749-73-0

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

3-(chloromethyl)-3-phenyldioxetane

InChI

InChI=1S/C9H9ClO2/c10-6-9(7-11-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

IKHANRAIRKLWMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OO1)(CCl)C2=CC=CC=C2

Origin of Product

United States

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